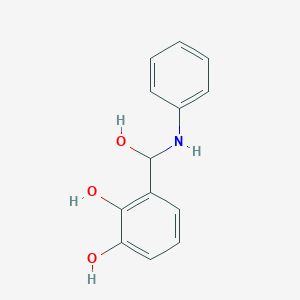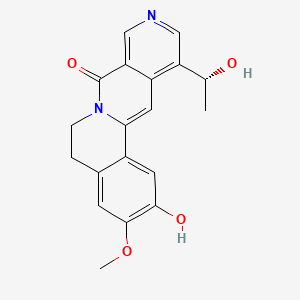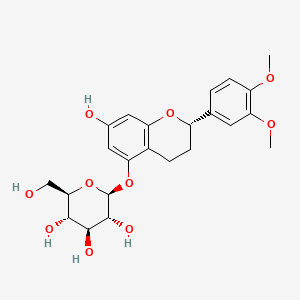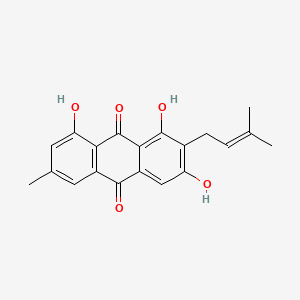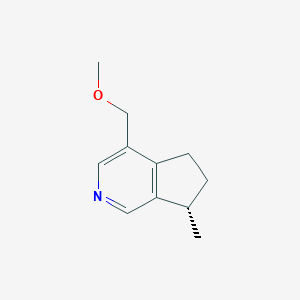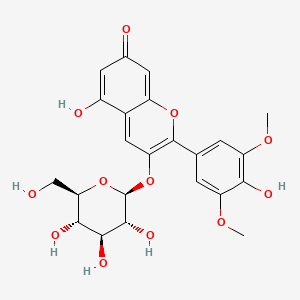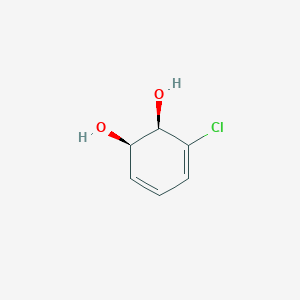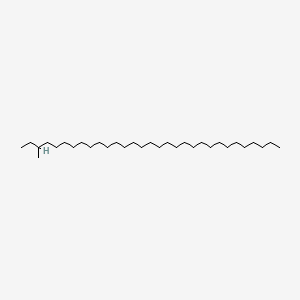
Sodium Malonaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Malonaldehyde, also known as the sodium salt of malondialdehyde, is a highly reactive compound that belongs to the class of β-dicarbonyls. It is a colorless liquid that primarily exists in its enol form, hydroxyacrolein. This compound is a physiological metabolite and a marker for oxidative stress, making it significant in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Malonaldehyde can be synthesized by the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an aqueous medium under acidic conditions to yield malondialdehyde, which is then deprotonated to form the sodium salt .
Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of polyunsaturated fatty acids. This process involves the use of reactive oxygen species to degrade polyunsaturated lipids, forming malondialdehyde, which is subsequently converted to its sodium salt form .
Types of Reactions:
Oxidation: this compound is readily oxidized to form carboxylic acids.
Self-Condensation: As an aldehyde, it can undergo self-condensation or polymerization reactions, which are exothermic and often catalyzed by acids.
Reactions with Amino Acids: It reacts with functional groups of various cellular compounds, including DNA and amino acids, forming genotoxic adducts and crosslinks.
Common Reagents and Conditions:
Oxidizing Agents: Reactive oxygen species, transition metal salts.
Catalysts: Acids for self-condensation reactions.
Reaction Conditions: Light exposure, acidic or neutral pH conditions.
Major Products:
Carboxylic Acids: Formed through oxidation.
Polymeric Compounds: Resulting from self-condensation reactions.
Genotoxic Adducts: Formed through reactions with DNA and amino acids.
Scientific Research Applications
Sodium Malonaldehyde has a wide range of applications in scientific research:
Mechanism of Action
Sodium Malonaldehyde exerts its effects primarily through its high reactivity as an aldehyde. It forms adducts with nucleophilic groups in proteins and DNA, leading to the formation of advanced lipoxidation end-products (ALEs). These adducts can cause toxic stress in cells, leading to cellular damage and apoptosis. The compound also plays a role in the formation of primary atherosclerotic vascular wall lesions by modifying low-density lipoprotein (LDL) particles .
Comparison with Similar Compounds
Malondialdehyde: The parent compound of Sodium Malonaldehyde, also highly reactive and used as a marker for oxidative stress.
4-Hydroxynonenal: Another reactive aldehyde formed during lipid peroxidation, known for its role in oxidative stress and cellular damage.
Glucic Acid: A related alkenal compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its high reactivity and ability to form stable sodium salts, making it easier to handle and use in various applications compared to its parent compound, malondialdehyde. Its role as a biomarker for oxidative stress and its applications in both biological and industrial settings further highlight its significance .
Properties
CAS No. |
24382-04-5 |
|---|---|
Molecular Formula |
C3H3NaO2 |
Molecular Weight |
94.04 g/mol |
IUPAC Name |
sodium;(E)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C3H4O2.Na/c4-2-1-3-5;/h1-4H;/q;+1/p-1/b2-1+; |
InChI Key |
MRDWCSQUHSGBGQ-TYYBGVCCSA-M |
SMILES |
[CH-](C=O)C=O.[Na+] |
Isomeric SMILES |
C(=C/[O-])\C=O.[Na+] |
Canonical SMILES |
C(=C[O-])C=O.[Na+] |
Color/Form |
Solid (needles) |
melting_point |
232 °F (decomposes) (NTP, 1992) 72.0 °C 72°C 72 °C 161°F |
Key on ui other cas no. |
542-78-9 |
physical_description |
Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992) Solid NEEDLES. Solid (needles). |
solubility |
greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |
Synonyms |
Malonaldehyde Malondialdehyde Malondialdehyde, Sodium Malonylaldehyde Malonyldialdehyde Propanedial Sodium Malondialdehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



